molecular formula C14H20N2O2 B3174725 1-(2-Ethoxybenzoyl)-1,4-diazepane CAS No. 954256-08-7

1-(2-Ethoxybenzoyl)-1,4-diazepane

Cat. No.: B3174725
CAS No.: 954256-08-7
M. Wt: 248.32 g/mol
InChI Key: BQSHCIUKTDHFOO-UHFFFAOYSA-N
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Description

1-(2-Ethoxybenzoyl)-1,4-diazepane is an organic compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms This compound is characterized by the presence of an ethoxybenzoyl group attached to the diazepane ring

Biochemical Analysis

Biochemical Properties

It is known that benzimidazoles, a class of compounds to which 1-(2-Ethoxybenzoyl)-1,4-diazepane is related, interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the benzimidazole derivative .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is likely that its effects at the molecular level involve binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression. These hypotheses require experimental validation .

Preparation Methods

The synthesis of 1-(2-Ethoxybenzoyl)-1,4-diazepane typically involves the following steps:

    Preparation of 2-Ethoxybenzoyl Chloride: This is achieved by reacting 2-ethoxybenzoic acid with thionyl chloride.

    Formation of this compound: The 2-ethoxybenzoyl chloride is then reacted with 1,4-diazepane in the presence of a base such as pyridine.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2-Ethoxybenzoyl)-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Ethoxybenzoyl)-1,4-diazepane has several scientific research applications:

Comparison with Similar Compounds

1-(2-Ethoxybenzoyl)-1,4-diazepane can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

1,4-diazepan-1-yl-(2-ethoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-2-18-13-7-4-3-6-12(13)14(17)16-10-5-8-15-9-11-16/h3-4,6-7,15H,2,5,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSHCIUKTDHFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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